molecular formula C11H16ClN5O2 B1296127 2-Chloro-4,6-dimorpholino-1,3,5-triazine CAS No. 7597-22-0

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Cat. No.: B1296127
CAS No.: 7597-22-0
M. Wt: 285.73 g/mol
InChI Key: WYCCBNGHFYBVOM-UHFFFAOYSA-N
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Description

CL-97020, also known as hexanitrohexaazaisowurtzitane, is a polycyclic nitroamine explosive. It is one of the most powerful high-energy materials available today. This compound is known for its high density and superior detonation properties, making it a valuable component in various military and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanitrohexaazaisowurtzitane involves multiple stepsThis intermediate is then debenzylated to form hexaazaisowurtzitane, which is subsequently nitrated to produce hexanitrohexaazaisowurtzitane .

Industrial Production Methods

Industrial production of hexanitrohexaazaisowurtzitane focuses on optimizing yield, purity, and environmental friendliness. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hexanitrohexaazaisowurtzitane can produce various nitrogen oxides, while reduction can yield amines and other nitrogen-containing compounds .

Scientific Research Applications

Hexanitrohexaazaisowurtzitane has numerous scientific research applications, including:

    Chemistry: Used as a high-energy material in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its explosive properties.

    Medicine: Investigated for its potential use in targeted drug delivery systems due to its high energy content.

    Industry: Utilized in the production of explosives, propellants, and pyrotechnics

Mechanism of Action

The mechanism of action of hexanitrohexaazaisowurtzitane involves the rapid release of energy upon decomposition. This process is initiated by the breaking of nitrogen-nitrogen bonds within the molecule, leading to the formation of highly reactive intermediates. These intermediates further decompose to produce a large amount of gas and heat, resulting in an explosive reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanitrohexaazaisowurtzitane stands out due to its superior detonation properties and higher density compared to other high-energy materials. Its unique cage structure allows for a more efficient release of energy, making it a preferred choice for applications requiring high performance .

Biological Activity

2-Chloro-4,6-dimorpholino-1,3,5-triazine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antiproliferative, and antimicrobial activities as well as its potential mechanisms of action.

Chemical Structure and Synthesis

The compound is characterized by the presence of two morpholine groups and a chlorine atom attached to a triazine ring. The synthesis typically involves the chlorination of 2,4-dichloro-6-morpholino-1,3,5-triazine followed by substitution reactions with morpholine derivatives.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In enzyme immunoassays targeting cyclooxygenase enzymes (COX), it has shown selective inhibition of COX-2 over COX-1. The IC50 values indicate a strong affinity for COX-2 (20 nM) compared to COX-1 (3000 nM), suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which often cause gastrointestinal side effects .

Table 1: Inhibition of COX Enzymes by this compound

EnzymeIC50 (nM)
COX-13000
COX-220

2. Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Studies report IC50 values indicating notable cytotoxicity:

Table 2: Antiproliferative Effects of this compound

Cell LineIC50 (μM)
MCF-74.53
HCT-1160.50
HepG23.01

Molecular docking studies suggest that the compound interacts effectively with key signaling pathways such as EGFR/PI3K/AKT/mTOR, leading to apoptosis in cancer cells .

3. Antimicrobial Activity

In addition to its anticancer properties, this triazine derivative has demonstrated antimicrobial activity. It was found to be effective against various bacterial strains, showing higher efficacy than standard reference drugs in certain cases .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cell proliferation:

  • COX Inhibition : The selective inhibition of COX-2 reduces the synthesis of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by targeting critical regulatory proteins involved in cell division.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable study conducted on Swiss albino mice demonstrated that administration of the compound resulted in a significant reduction in formalin-induced pain and carrageenan-induced inflammation. This supports its potential application as an analgesic and anti-inflammatory agent .

Properties

IUPAC Name

4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCBNGHFYBVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279734
Record name 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-22-0
Record name 7597-22-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7597-22-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of cyanuric chloride (18.4 g, 10 mmol) in acetone (100 ml) and crushed ice (500 g), a mixture of triethylamine (30.0 g, excess) and morpholine (17.4 g, 20 mmol) was added at −10° C. After the addition, reaction mixture was stirred at room temperature and for 1 hour and diluted with 50 ml water. Separated white solid was filtered and washed with water. The white solid was dried and filtered. The crude product was found to be pure and taken to next step without purification. Yield: 25 g, 87%; (M+H) 286.7
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyanuric chloride (1.00 g, 5.42 mmol, 1.0 eq.) was dissolved in DMF (5 ml) and morpholine (2.11 ml, 24.4 mmol, 4.5 eq.) was slowly added into reaction mixture at 0° C., stirred for 20 minutes at the same temperature, poured to water and colorless precipitate was filtered, washed with hexane and diethyl ether and dried to provide the title compound as a colorless solid (860 mg, 56%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods III

Procedure details

Cyanuric chloride (3.63 g, 19.7 mmol) was dissolved in ethylene glycol dimethyl ether (50 ml), cooled to -10° C.-0° C. and gradually added dropwise with morpholine (7.00 ml, 80.3 mmol) dissolved in ethylene glycol dimethyl ether (27 ml). This reaction mixture was stirred at the same temperature for 30 minutes and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue was added with dichloromethane and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was purified by silica gel column chromatography, using dichloromethane and ethyl acetate (8:2) as eluant, to obtain 5.13 g (yield: 91.2%) of 2-chloro-4,6-dimorpholino-1,3,5-triazine as colorless crystals having melting point of 173.5° C.-174° C.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?

A1: The abstract highlights that the molecule of this compound possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.

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